molecular formula C5H6N2O4 B12295020 L-Dihydroorotic Acid-D3

L-Dihydroorotic Acid-D3

Cat. No.: B12295020
M. Wt: 161.13 g/mol
InChI Key: UFIVEPVSAGBUSI-RBXBQAPRSA-N
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Description

L-Dihydroorotic Acid-D3, also known as (4S)-4,5,5-trideuterio-2,6-dioxo-1,3-diazinane-4-carboxylic acid, is a deuterium-labeled analog of L-Dihydroorotic Acid. This compound is primarily used in scientific research to study enzyme mechanisms, particularly those involving dihydroorotate dehydrogenase. It is a stable isotope-labeled compound, which makes it valuable for various analytical and biochemical applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Dihydroorotic Acid-D3 typically involves the incorporation of deuterium atoms into the L-Dihydroorotic Acid molecule. This can be achieved through various chemical reactions that replace hydrogen atoms with deuterium. The specific synthetic routes and reaction conditions can vary, but they generally involve the use of deuterated reagents and solvents to ensure the incorporation of deuterium at the desired positions .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process typically includes steps such as purification, crystallization, and quality control to ensure the final product meets the required specifications for research and industrial applications .

Chemical Reactions Analysis

Types of Reactions

L-Dihydroorotic Acid-D3 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions typically involve controlled temperatures, pH levels, and reaction times to achieve the desired transformations .

Major Products

The major products formed from these reactions include orotic acid, reduced alcohol derivatives, and substituted analogs of this compound. These products are often used in further biochemical and analytical studies.

Scientific Research Applications

L-Dihydroorotic Acid-D3 has a wide range of scientific research applications, including:

Mechanism of Action

L-Dihydroorotic Acid-D3 acts as a substrate for dihydroorotate dehydrogenase, an enzyme involved in the de novo synthesis of pyrimidine nucleotides. The enzyme catalyzes the oxidation of this compound to orotic acid, which is a key step in the biosynthesis of pyrimidine nucleotides. This process is crucial for DNA and RNA synthesis in rapidly proliferating cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its deuterium labeling, which provides distinct advantages in research applications. The presence of deuterium atoms allows for precise tracking and analysis in metabolic studies, making it a valuable tool for understanding biochemical pathways and enzyme mechanisms .

Properties

Molecular Formula

C5H6N2O4

Molecular Weight

161.13 g/mol

IUPAC Name

(4S)-4,5,5-trideuterio-2,6-dioxo-1,3-diazinane-4-carboxylic acid

InChI

InChI=1S/C5H6N2O4/c8-3-1-2(4(9)10)6-5(11)7-3/h2H,1H2,(H,9,10)(H2,6,7,8,11)/t2-/m0/s1/i1D2,2D

InChI Key

UFIVEPVSAGBUSI-RBXBQAPRSA-N

Isomeric SMILES

[2H][C@]1(C(C(=O)NC(=O)N1)([2H])[2H])C(=O)O

Canonical SMILES

C1C(NC(=O)NC1=O)C(=O)O

Origin of Product

United States

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